methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzoate ester
Preparation Methods
The synthesis of methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate can be achieved through various synthetic routes. Common methods include:
Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method can accelerate the reaction process and improve yields.
One-Pot Multicomponent Reactions: These reactions allow for the simultaneous combination of multiple reactants in a single reaction vessel, simplifying the synthesis process.
Chemical Reactions Analysis
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: A simpler benzothiazole derivative with different chemical properties.
2-Amino-1,3-benzothiazole: Known for its use in the synthesis of molecular hybrids.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H22N4O5S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N4O5S/c1-34-21-13-17(26(33)36-3)20(14-22(21)35-2)28-15-18-24(16-9-5-4-6-10-16)30-31(25(18)32)27-29-19-11-7-8-12-23(19)37-27/h4-15,30H,1-3H3 |
InChI Key |
JTYZGOFGDBMUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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